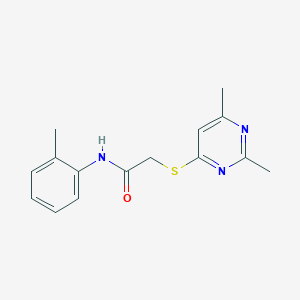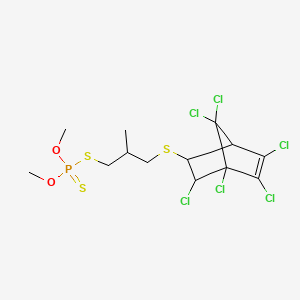
2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one is a complex organic compound with a unique structure that includes a mercapto group, a dimethyl group, and a triaza-anthracenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one typically involves multi-step organic reactions. One common method involves the reaction of hydrazonoyl halides with thiosemicarbazide in the presence of ethanol and triethylamine . This reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction can produce thiols. Substitution reactions on the aromatic ring can yield a variety of substituted derivatives, depending on the electrophile used.
Scientific Research Applications
2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one involves its interaction with molecular targets and pathways within cells. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound’s aromatic structure allows it to interact with DNA and other nucleic acids, potentially inhibiting their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds share a similar sulfur-containing heterocyclic structure and have diverse biological activities.
Pyrimidine Derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and are used in various medicinal applications.
Uniqueness
2-Mercapto-7,7-dimethyl-3-m-tolyl-3,5,7,8-tetrahydro-6-oxa-1,3,9-triaza-anthracen-4-one is unique due to its combination of a mercapto group, a dimethyl group, and a triaza-anthracenone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
497240-45-6 |
|---|---|
Molecular Formula |
C19H19N3O2S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
13,13-dimethyl-6-(3-methylphenyl)-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one |
InChI |
InChI=1S/C19H19N3O2S/c1-11-5-4-6-13(7-11)22-17(23)14-8-12-10-24-19(2,3)9-15(12)20-16(14)21-18(22)25/h4-8H,9-10H2,1-3H3,(H,20,21,25) |
InChI Key |
YVBPKHBPZLCQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=S)N=C4CC(OCC4=C3)(C)C |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


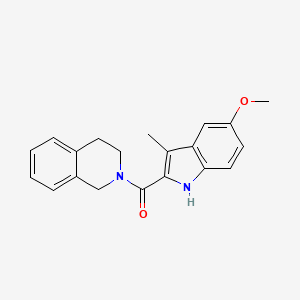
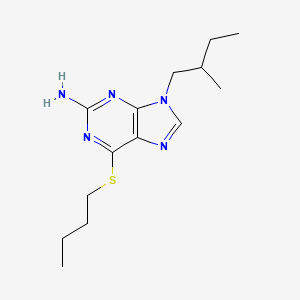
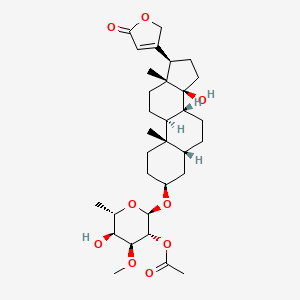
![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
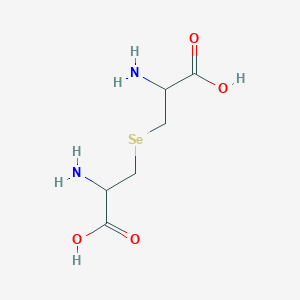
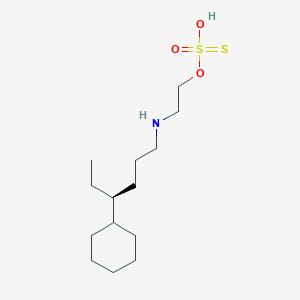
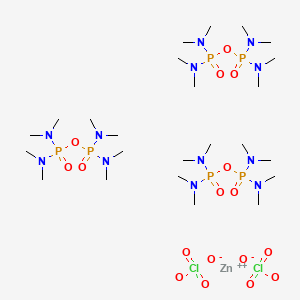
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
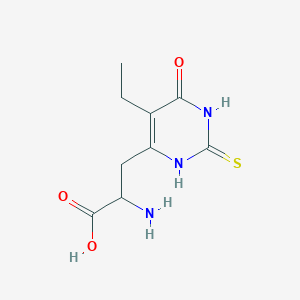
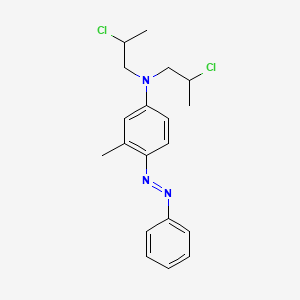
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
